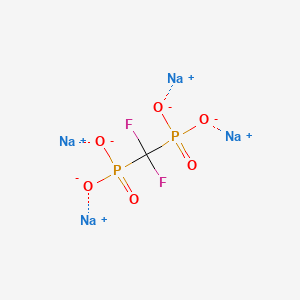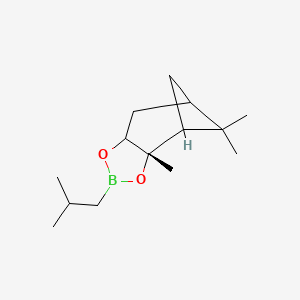
2-Methylpropaneboronicacid(1S,2S,3R,5S)-(+)-2,3-pinanediolester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropaneboronicacid(1S,2S,3R,5S)-(+)-2,3-pinanediolester is a boronic ester compound with the molecular formula C14H25BO2. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropaneboronicacid(1S,2S,3R,5S)-(+)-2,3-pinanediolester typically involves the reaction of 2-Methylpropaneboronic acid with (1S,2S,3R,5S)-(+)-2,3-pinanediol. The reaction is usually carried out in the presence of a dehydrating agent such as toluene or tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired ester with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropaneboronicacid(1S,2S,3R,5S)-(+)-2,3-pinanediolester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or alcohols.
Reduction: It can be reduced to form boranes or other reduced boron-containing compounds.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Boronic acids or alcohols.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted boronic esters or other functionalized products.
Applications De Recherche Scientifique
2-Methylpropaneboronicacid(1S,2S,3R,5S)-(+)-2,3-pinanediolester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-Methylpropaneboronicacid(1S,2S,3R,5S)-(+)-2,3-pinanediolester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with a palladium catalyst and an organohalide to form a new carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methylboronic acid pinacol ester
- Ethylboronic acid pinacol ester
- Propylboronic acid pinacol ester
- Cyclopropylboronic acid pinacol ester
Uniqueness
2-Methylpropaneboronicacid(1S,2S,3R,5S)-(+)-2,3-pinanediolester is unique due to its specific stereochemistry and the presence of the pinanediol moiety. This configuration provides enhanced stability and reactivity compared to other boronic esters, making it particularly useful in complex organic synthesis.
Propriétés
Formule moléculaire |
C14H25BO2 |
|---|---|
Poids moléculaire |
236.16 g/mol |
Nom IUPAC |
(2S)-2,9,9-trimethyl-4-(2-methylpropyl)-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane |
InChI |
InChI=1S/C14H25BO2/c1-9(2)8-15-16-12-7-10-6-11(13(10,3)4)14(12,5)17-15/h9-12H,6-8H2,1-5H3/t10?,11?,12?,14-/m0/s1 |
Clé InChI |
QGWQMLAZUPRXGK-ZGGKBRPKSA-N |
SMILES isomérique |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)CC(C)C |
SMILES canonique |
B1(OC2CC3CC(C3(C)C)C2(O1)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



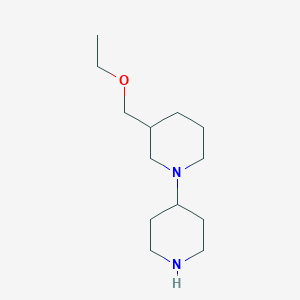
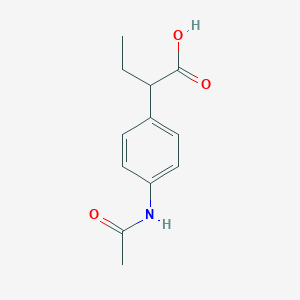


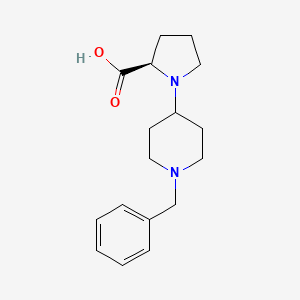
![3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B13404807.png)

![[5-(4-Amino-2-oxohydropyrimidinyl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, sodium salt, sodium salt](/img/structure/B13404840.png)

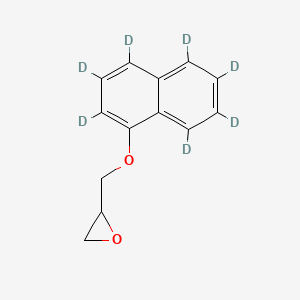

![N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine](/img/structure/B13404857.png)
